

# 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid chemical properties

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## Compound of Interest

**Compound Name:** 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

**Cat. No.:** B1586664

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An In-Depth Technical Guide to **4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid**: Properties, Synthesis, and Applications

## Introduction

**4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid** is a biphenyl derivative, a class of compounds characterized by two connected phenyl rings. This structural motif serves as a valuable scaffold in medicinal chemistry and materials science. The biphenyl core provides a semi-rigid backbone that allows for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. The presence of a carboxylic acid group at the 3-position and a methoxy group at the 4'-position imparts specific electronic and steric properties, making it an important intermediate and a target molecule in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and drug development professionals.

## Physicochemical and Structural Properties

The fundamental properties of **4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid** are summarized below. These characteristics are critical for its handling, reaction setup, and integration into drug discovery workflows.

Property	Value	Source(s)
IUPAC Name	4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid	<a href="#">[1]</a>
CAS Number	725-05-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	228.24 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Off-White to Pale Grey Solid	<a href="#">[3]</a>
Melting Point	202-203 °C	<a href="#">[3]</a>
Boiling Point	424.6±38.0 °C (Predicted)	<a href="#">[3]</a>
Density	1.193±0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
pKa	4.15±0.10 (Predicted)	<a href="#">[3]</a>
Solubility	Slightly soluble in Chloroform and Methanol	<a href="#">[3]</a>
Storage	Store sealed in a dry place at room temperature	<a href="#">[3]</a>

## Synthesis and Purification

The most prevalent and efficient method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and excellent yields, making it a cornerstone of modern organic synthesis.

## Expert Rationale for Method Selection

The Suzuki-Miyaura coupling is selected for its robustness and versatility. It allows for the direct formation of the C-C bond between the two aryl rings from readily available starting materials: an aryl halide and an arylboronic acid. The reaction conditions are generally mild, and the inorganic by-products are easily removed, simplifying purification. This method is highly favored in pharmaceutical manufacturing for its scalability and reliability.[\[4\]](#)

## Detailed Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of **4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid** from 3-bromobenzoic acid and 4-methoxyphenylboronic acid.

### Materials:

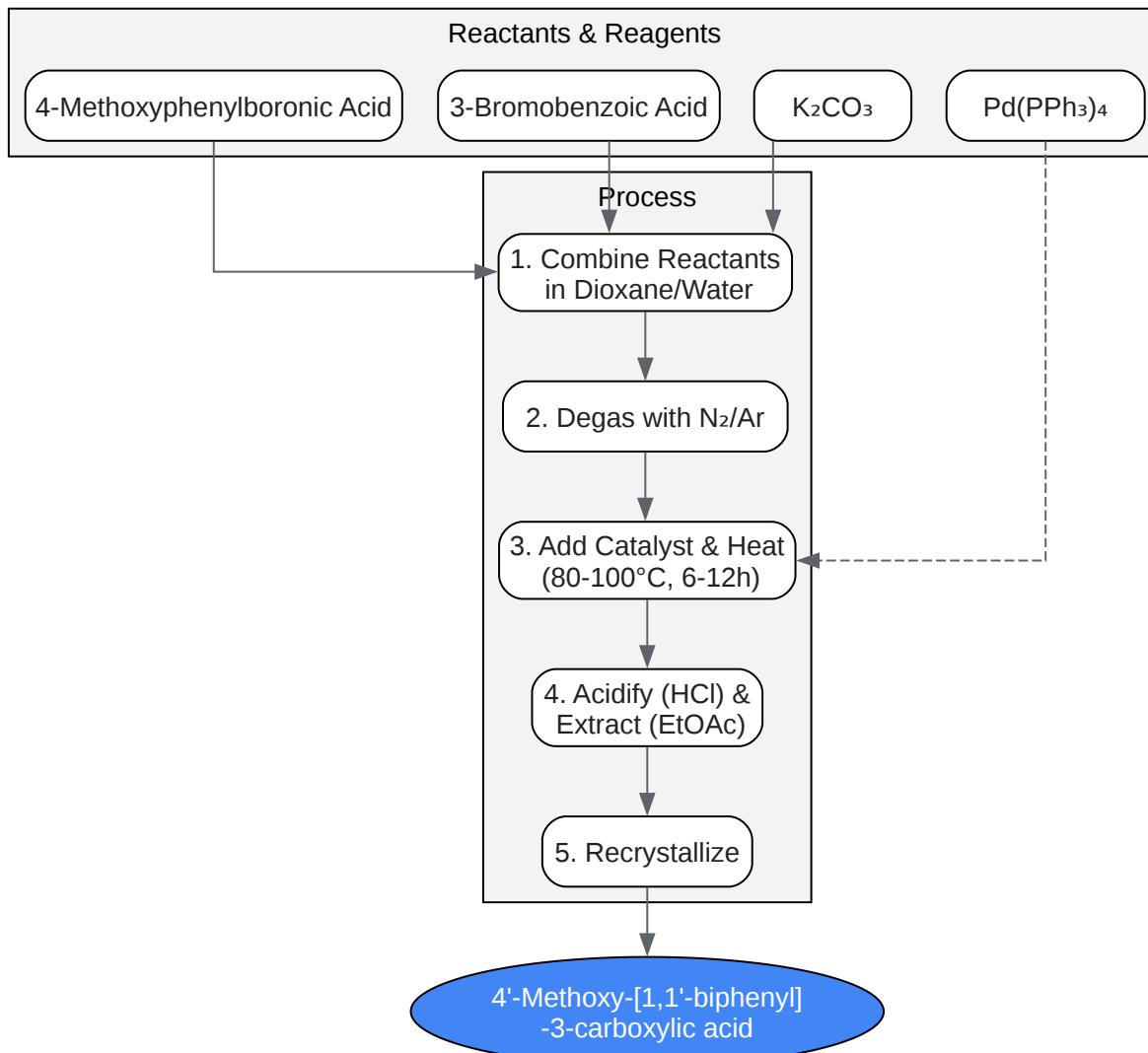
- 3-Bromobenzoic acid
- 4-Methoxyphenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) or Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ )<sup>[5]</sup>
- Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 ratio)
- 2M Hydrochloric Acid (HCl)
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

### Step-by-Step Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.1-1.2 eq), and potassium carbonate (2.5-3.0 eq).
- Solvent Addition: Add the 1,4-dioxane/water solvent mixture to the flask.
- Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq) to the reaction mixture under a nitrogen atmosphere.

- Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup - cooldown & Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify with 2M HCl until the pH is approximately 2-3. A precipitate of the crude product should form.
- Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
- Washing: Wash the combined organic layers with water and then with brine to remove inorganic impurities.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or acetic acid, to obtain the final product.[\[6\]](#)

## Synthesis Workflow Diagram



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Caption: Suzuki-Miyaura cross-coupling workflow.

## Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The expected spectral data provides a benchmark for validating the synthesis.

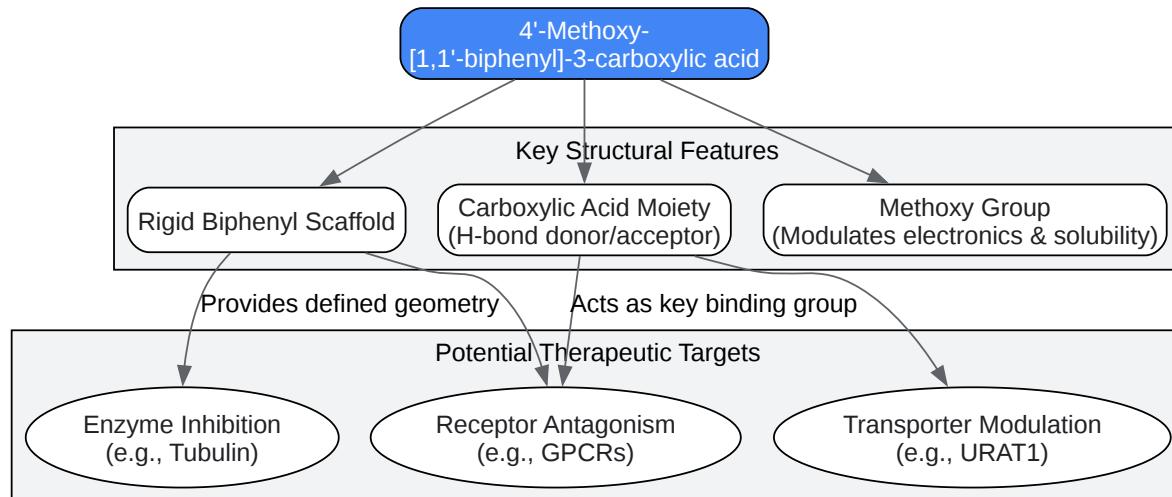
Method	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons: Complex multiplets in the aromatic region (~7.0-8.2 ppm). The protons on the carboxylic acid-bearing ring will show distinct splitting patterns influenced by the meta-substitution.</li><li>Protons on the methoxy-bearing ring will appear as two doublets (AA'BB' system) around 7.0 ppm and 7.6 ppm.<sup>[7]</sup></li><li>- Methoxy Protons: A sharp singlet at ~3.8 ppm.<sup>[7]</sup></li><li>- Carboxylic Acid Proton: A broad singlet, typically downfield (&gt;12 ppm), which may be exchangeable with D<sub>2</sub>O.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbon: A signal around 167 ppm.<sup>[5]</sup></li><li>- Aromatic Carbons: Multiple signals between ~114-145 ppm. The carbon attached to the methoxy group will be significantly shielded (~160 ppm), while the ipso-carbons of the biphenyl linkage and the carboxylic acid will also be distinct.<sup>[5]</sup></li><li>- Methoxy Carbon: A signal around 55 ppm.<sup>[5]</sup></li></ul>
FT-IR (cm <sup>-1</sup> )	<ul style="list-style-type: none"><li>- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm<sup>-1</sup>.</li><li>- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm<sup>-1</sup>.</li><li>- C-O Stretch (Ether &amp; Acid): Peaks in the 1240-1300 cm<sup>-1</sup> region.</li><li>- C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm<sup>-1</sup>.</li></ul>
Mass Spec (MS)	<ul style="list-style-type: none"><li>- Molecular Ion (M<sup>+</sup>): A peak at m/z = 228.24 (for EI).</li><li>- ESI(-): A prominent peak at m/z = 227.07 [M-H]<sup>-</sup>.<sup>[8]</sup></li><li>- ESI(+): A prominent peak at m/z = 229.08 [M+H]<sup>+</sup>.<sup>[8]</sup></li></ul>

## Applications in Drug Discovery and Research

The biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Its utility stems from its ability to mimic other structures and present functional groups in well-defined vectors for optimal target engagement.

- **Anti-inflammatory and Anticancer Agents:** Biphenyl carboxylic acid derivatives have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs.<sup>[9]</sup> The rigid structure allows for precise interactions within the colchicine binding site of tubulin.
- **URAT1 Inhibitors:** This class of compounds has been explored for the treatment of gout and hyperuricemia. The urate transporter 1 (URAT1) is a key protein in renal urate reabsorption, and its inhibition promotes uric acid excretion. Novel biphenyl carboxylic acids have been identified as potent URAT1 inhibitors.<sup>[10]</sup>
- **Metabolic and Cardiovascular Disease:** The structural similarity to drugs like Telmisartan, an angiotensin II receptor blocker, suggests potential applications in cardiovascular medicine. The carboxylic acid group often serves as a key binding element (a bioisostere for tetrazoles) that interacts with basic residues like arginine or lysine in receptor binding pockets.<sup>[11]</sup>

## Logical Framework for Drug Discovery Application



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Caption: Structure-activity relationship logic map.

## Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

Hazard Identification:

- GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[3\]](#)[\[12\]](#)
- Signal Word: Warning[\[3\]](#)[\[12\]](#)
- Pictogram: GHS07 (Exclamation Mark)[\[3\]](#)

## Protocol for Safe Handling and Storage

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[13\]](#) Ensure eyewash stations and safety showers are

readily accessible.[14]

- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[14] Avoid all personal contact.[15]
  - Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.
- Handling Practices: Avoid generating dust. Do not breathe dust or mist.[13] Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.[13]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[3][13]
- First Aid Measures:
  - If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen.[12]
  - If on Skin: Wash off immediately with plenty of soap and water.[12]
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
  - If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

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